Cas no 935-69-3 (7-Methyl-7H-purin-6-amine)

7-Methyl-7H-purin-6-amine structure
7-Methyl-7H-purin-6-amine structure
Nome do Produto:7-Methyl-7H-purin-6-amine
N.o CAS:935-69-3
MF:C6H7N5
MW:149.153279542923
MDL:MFCD00127790
CID:804802
PubChem ID:71593

7-Methyl-7H-purin-6-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 7-Methyl-7H-purin-6-amine
    • 6-AMINO-7-METHYLPURINE
    • Adenine, 7-methyl-
    • N7-Methyladenine
    • 7H-Purin-6-amine, 7-methyl- (9CI)
    • 7H-Purin-6-amine,7-methyl-
    • 7-methylpurin-6-amine
    • 7-Methyladenine
    • 7H-Purin-6-amine,7-methyl
    • 7-methyl-7H-adenine
    • 7-Methyl-7H-purin-6-ylamin
    • 7-methyl-7H-purin-6-ylamine
    • Adenine,7-methyl
    • 7-Methyl-7H-purin-6-amine (ACI)
    • Adenine, 7-methyl- (7CI, 8CI)
    • NSC 7857
    • NSC7857
    • 7-methyl-7H-purin-6-amine (ACD/Name 4.0)
    • Tox21_202951
    • BDBM50240579
    • DTXSID9049376
    • NCGC00260497-01
    • A844638
    • NSC-7857
    • SCHEMBL26976
    • DTXCID6029335
    • N-ACETYL-DL-2-AMINO-N-BUTYRICACID
    • AKOS006378195
    • 935-69-3
    • 7H-Purin-6-amine, 7-methyl-
    • HCGHYQLFMPXSDU-UHFFFAOYSA-N
    • 7-methyl-N7-Methyladenine
    • AKOS000320617
    • CHEMBL449346
    • CHEBI:28921
    • MFCD00127790
    • W-204088
    • TS-00058
    • NS00004081
    • J-640190
    • Q27103966
    • CS-0065644
    • 7-methyl-7H-purin-6-ylamine (ACD/Name 4.0)
    • SY250877
    • E78616
    • 7-Methyladenine, 97%
    • FT-0657514
    • CAS-935-69-3
    • C02241
    • J-800191
    • Z1203578068
    • 7-Methyl-7H-purin-6-amine #
    • EN300-106045
    • DB-307392
    • 7-Methyl-adenine; 6-Amino-7-methylpurine; 7-Methyladenine; N7-Methyladenine; NSC 7857
    • HY-116496
    • purine, 6-amino-7-methyl-
    • MDL: MFCD00127790
    • Inchi: 1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)
    • Chave InChI: HCGHYQLFMPXSDU-UHFFFAOYSA-N
    • SMILES: N1C2N=CN(C=2C(N)=NC=1)C

Propriedades Computadas

  • Massa Exacta: 149.07000
  • Massa monoisotópica: 149.07
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 150
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 3
  • XLogP3: nothing
  • Superfície polar topológica: 69.6A^2

Propriedades Experimentais

  • Cor/Forma: White or off white powder
  • Densidade: 1.1798 (rough estimate)
  • Ponto de Fusão: 346-350 °C
  • Ponto de ebulição: 260.22°C (rough estimate)
  • Ponto de Flash: 187.2±28.7 °C
  • Índice de Refracção: 1.8070 (estimate)
  • PSA: 69.62000
  • LogP: 0.52670
  • Solubilidade: dissolve in water
  • Pressão de vapor: 0.0±0.9 mmHg at 25°C

7-Methyl-7H-purin-6-amine Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H317-H319
  • Declaração de Advertência: P280-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-36-43
  • Instrução de Segurança: S24/25
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:Store at 4 ° C, -4 ° C is better
  • Frases de Risco:R22; R43; R36

7-Methyl-7H-purin-6-amine Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Methyl-7H-purin-6-amine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-106045-0.05g
7-methyl-7H-purin-6-amine
935-69-3 95%
0.05g
$50.0 2023-10-28
Enamine
EN300-106045-0.1g
7-methyl-7H-purin-6-amine
935-69-3 95%
0.1g
$76.0 2023-10-28
SHENG KE LU SI SHENG WU JI SHU
sc-233690-100 mg
7-Methyladenine,
935-69-3
100MG
¥1,166.00 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M850060-1g
7-Methyladenine
935-69-3 98%
1g
¥5,038.00 2022-09-01
Enamine
EN300-106045-10.0g
7-methyl-7H-purin-6-amine
935-69-3 95%
10.0g
$1637.0 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
666548-100MG
7-Methyl-7H-purin-6-amine
935-69-3
100mg
¥2510.06 2023-11-30
TRC
M314605-10mg
7-Methyl-7H-purin-6-amine
935-69-3
10mg
$92.00 2023-05-17
TRC
M314605-100mg
7-Methyl-7H-purin-6-amine
935-69-3
100mg
$479.00 2023-05-17
Chemenu
CM138642-1g
7-Methyl-7H-purin-6-amine
935-69-3 95%
1g
$445 2021-08-05
Ambeed
A574718-100mg
7-Methyl-7H-purin-6-amine
935-69-3 98%
100mg
$80.0 2025-02-21

7-Methyl-7H-purin-6-amine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 25 °C
Referência
8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands
Lambertucci, Catia; Antonini, Ippolito; Buccioni, Michela; Dal Ben, Diego; Kachare, Dhuldeo D.; et al, Bioorganic & Medicinal Chemistry, 2009, 17(7), 2812-2822

Synthetic Routes 2

Condições de reacção
Referência
Electrophilic amination of adenines. Formation and characteristics of N-aminoadenines
Saga, Tetsuya; Kaiya, Toyo; Asano, Shoji; Kohda, Kohfuku, Nucleosides & Nucleotides, 1996, 15(1-3), 219-33

Synthetic Routes 3

Condições de reacção
Referência
Purines. LXI. An attempted synthesis of 2'-deoxy-7-methyladenosine: glycosidic hydrolyses of the N6-methoxy derivative and 2'-deoxy-Nx-methyladenosines
Fujii, Tozo; Sarro, Tohru; Iguchi, Kimiko, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 495-9

Synthetic Routes 4

Condições de reacção
Referência
Methylation of nucleic acid-bases with trimethyl phosphate
Yamauchi, Kiyoshi; Tanabe, Toshizumi; Kinoshita, Masayoshi, Journal of Organic Chemistry, 1976, 41(23), 3691-6

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Phosphorus oxychloride
Referência
The Vilsmeier reaction of non-aromatic compounds
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 2000, 56,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydride
Referência
Heterocyclic ambident nucleophiles. III. The alkylation of sodium adenide
Rasmussen, Malcolm; Hope, Janet M., Australian Journal of Chemistry, 1982, 35(3), 525-34

Synthetic Routes 7

Condições de reacção
Referência
Novel one-step synthesis of pyrimidines and condensed pyrimidines
Morita, Katsura; Kobayashi, Shigeru; Shimadzu, Hiroshi; Ochiai, Michihiko, Tetrahedron Letters, 1970, (11), 861-4

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Ammonia ,  Phosphorus Solvents: Ethanol
Referência
Potential purine antagonists. IX. Further studies of some 4,6-disubstituted-pyrazolo[3,4-d]pyrimidines
Robins, Roland K., Journal of the American Chemical Society, 1957, 79, 6407-15

Synthetic Routes 9

Condições de reacção
Referência
8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligands
Dal Ben, Diego; Buccioni, Michela; Lambertucci, Catia; Thomas, Ajiroghene; Klotz, Karl-Norbert; et al, European Journal of Medicinal Chemistry, 2013, 70, 525-535

Synthetic Routes 10

Condições de reacção
Referência
Nucleoside and DNA Adducts from N-Nitrosotolazoline
Loeppky, Richard N.; Shi, Jianzheng, Chemical Research in Toxicology, 2008, 21(2), 319-329

Synthetic Routes 11

Condições de reacção
Referência
The prominent effect of N6-acyl groups on the reactivity of 9-substituted adenines: a new method for the chemical modification of adenines
Maki, Yoshifumi; Kameyama, Keiji; Suzuki, Mikio; Sako, Magoichi; Hirota, Kosaku, Journal of Chemical Research, 1984, (12), 388-9

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Toluene
Referência
A general and convenient synthesis of 7-alkyladenines from adenine by regioselective alkylation utilizing blocking/deblocking at the 3-position
Leonard, Nelson J.; Fujii, Tozo; Saito, Tohru, Chemical & Pharmaceutical Bulletin, 1986, 34(5), 2037-43

Synthetic Routes 13

Condições de reacção
1.1 Solvents: Water
Referência
Purines. XLII. Synthesis and glycosidic hydrolysis of 7-alkyladenosines leading to an alternative synthesis of 7-alkyladenines
Fujii, Tozo; Saito, Tohru, Chemical & Pharmaceutical Bulletin, 1990, 38(7), 1886-91

Synthetic Routes 14

Condições de reacção
Referência
Synthesis and glycosidic bond cleavage of 7-methyl- and 7-ethyladenosines: an alternative synthesis of 7-alkyladenines
Fujii, Tozo; Saito, Tohru, Heterocycles, 1982, 17, 117-23

7-Methyl-7H-purin-6-amine Raw materials

7-Methyl-7H-purin-6-amine Preparation Products

7-Methyl-7H-purin-6-amine Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:935-69-3)7-Methyl-7H-purin-6-amine
A844638
Pureza:99%
Quantidade:1g
Preço ($):455.0